molecular formula C8H9F B140242 1-Ethyl-2-fluorobenzene CAS No. 446-49-1

1-Ethyl-2-fluorobenzene

Cat. No. B140242
CAS RN: 446-49-1
M. Wt: 124.15 g/mol
InChI Key: LMWWLNKVUIHGBR-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluorobenzene is a fluorinated aromatic compound that is structurally related to benzene, with an ethyl group and a fluorine atom as substituents on the benzene ring. Although the provided papers do not directly discuss 1-ethyl-2-fluorobenzene, they do provide insights into the behavior of fluorinated aromatic compounds and their interactions, which can be extrapolated to understand the properties of 1-ethyl-2-fluorobenzene.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and specific conditions to introduce the fluorine atom into the aromatic ring. For example, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% yield . This suggests that similar nitration reactions could potentially be used to synthesize 1-ethyl-2-fluorobenzene, although the specific methods and yields would likely differ.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . These findings highlight the importance of weak intermolecular interactions in the crystal packing of non-polar compounds, which would also be relevant to the molecular structure of 1-ethyl-2-fluorobenzene.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. The reactivity can be influenced by the presence of the fluorine atom, which affects the electron distribution within the molecule. For example, the reaction between 1-fluoro-2,6-dinitrobenzene and alicyclic amines was studied, and the nature of the rate-determining transition state was found to change with solvent composition . This suggests that 1-ethyl-2-fluorobenzene could also exhibit unique reactivity patterns in different solvent systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine, which is highly electronegative. This can lead to unique properties such as increased stability and altered reactivity compared to non-fluorinated analogs. The organometallic chemistry of partially fluorinated benzenes, for example, shows that fluorobenzenes can serve as non-coordinating solvents or as readily displaced ligands due to their weak binding to metal centers . This information can be used to infer the potential properties of 1-ethyl-2-fluorobenzene in organometallic and catalytic contexts.

Scientific Research Applications

Electrochemical Fluorination

1-Ethyl-2-fluorobenzene is a product derived from the electrochemical fluorination of toluene and monofluoromethylbenzene. This process involves electrochemical reactions at a platinum anode, leading to the formation of different fluorobenzene derivatives, including 1-Ethyl-2-fluorobenzene (Momota, Mukai, Kato, & Morita, 1998).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, like 1-Ethyl-2-fluorobenzene, are significant in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density of the arene, influencing its interaction with metal centers and enabling its use in solvent or ligand roles in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Molecular Switching and Chiroptical Properties

1-Ethyl-2-fluorobenzene is involved in quantum dynamical simulations for laser-controlled isomerization. The molecule, when mounted on adamantane, exhibits properties allowing for the control of chirality using infrared and ultraviolet laser pulses. This application is crucial for developing chiroptical molecular switches (Kröner, Klaumünzer, & Klamroth, 2008).

Fluorination of 1,3-Dicarbonyl Compounds

1-Ethyl-2-fluorobenzene can be synthesized through the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid. This reaction represents a practical approach to produce various fluorinated organic compounds, including 1-Ethyl-2-fluorobenzene derivatives (Kitamura, Kuriki, Morshed, & Hori, 2011).

Safety And Hazards

1-Ethyl-2-fluorobenzene is a highly flammable liquid and vapor . It can cause serious eye damage . It is harmful if inhaled and may be fatal if swallowed and enters airways . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWWLNKVUIHGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455279
Record name 1-Ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-fluorobenzene

CAS RN

446-49-1
Record name 1-Ethyl-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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